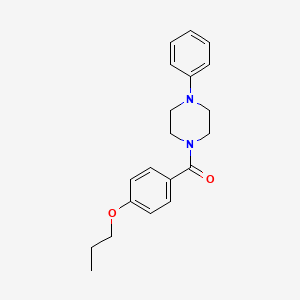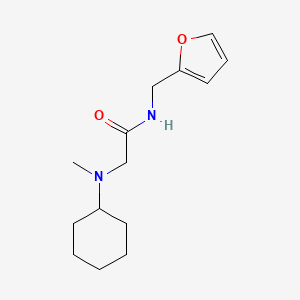
1-phenyl-4-(4-propoxybenzoyl)piperazine
説明
1-phenyl-4-(4-propoxybenzoyl)piperazine, also known as PPOP, is a chemical compound with potential applications in scientific research. PPOP belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
科学的研究の応用
1-phenyl-4-(4-propoxybenzoyl)piperazine has been investigated for its potential applications in various scientific research fields. One area of interest is its use as a probe for studying the binding sites of serotonin receptors. 1-phenyl-4-(4-propoxybenzoyl)piperazine has been found to bind to the 5-HT1A receptor with high affinity, making it a useful tool for investigating the structure and function of this receptor.
Another area of research is the use of 1-phenyl-4-(4-propoxybenzoyl)piperazine as a potential therapeutic agent for the treatment of depression and anxiety disorders. 1-phenyl-4-(4-propoxybenzoyl)piperazine has been shown to exhibit anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential as a novel treatment for these conditions.
作用機序
The mechanism of action of 1-phenyl-4-(4-propoxybenzoyl)piperazine is not fully understood, but it is thought to involve the modulation of serotonin signaling pathways in the brain. 1-phenyl-4-(4-propoxybenzoyl)piperazine has been found to increase the release of serotonin in certain brain regions, which may contribute to its anxiolytic and antidepressant-like effects. 1-phenyl-4-(4-propoxybenzoyl)piperazine may also act as a partial agonist at the 5-HT1A receptor, which could further enhance its therapeutic potential.
Biochemical and Physiological Effects
1-phenyl-4-(4-propoxybenzoyl)piperazine has been found to exhibit various biochemical and physiological effects. In addition to its effects on serotonin signaling pathways, 1-phenyl-4-(4-propoxybenzoyl)piperazine has been shown to modulate the activity of other neurotransmitters, including dopamine and norepinephrine. 1-phenyl-4-(4-propoxybenzoyl)piperazine has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using 1-phenyl-4-(4-propoxybenzoyl)piperazine in lab experiments is its high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the structure and function of this receptor. 1-phenyl-4-(4-propoxybenzoyl)piperazine is also relatively easy to synthesize and purify, which makes it accessible to researchers.
One limitation of using 1-phenyl-4-(4-propoxybenzoyl)piperazine is its potential toxicity. 1-phenyl-4-(4-propoxybenzoyl)piperazine has been found to exhibit cytotoxic effects in certain cell lines, which may limit its use in certain experiments. Additionally, the effects of 1-phenyl-4-(4-propoxybenzoyl)piperazine on other neurotransmitter systems may complicate the interpretation of results in certain experiments.
将来の方向性
There are several potential future directions for research on 1-phenyl-4-(4-propoxybenzoyl)piperazine. One area of interest is the development of 1-phenyl-4-(4-propoxybenzoyl)piperazine-based therapeutics for the treatment of depression and anxiety disorders. Further research is needed to fully understand the mechanism of action of 1-phenyl-4-(4-propoxybenzoyl)piperazine and to identify potential side effects and toxicity.
Another potential direction is the use of 1-phenyl-4-(4-propoxybenzoyl)piperazine as a tool for investigating the role of serotonin signaling pathways in various physiological and pathological processes. 1-phenyl-4-(4-propoxybenzoyl)piperazine may also have potential applications in the development of novel imaging agents for studying serotonin receptors in vivo.
Conclusion
In conclusion, 1-phenyl-4-(4-propoxybenzoyl)piperazine is a chemical compound with potential applications in scientific research. Its high affinity for the 5-HT1A receptor and its anxiolytic and antidepressant-like effects make it a useful tool for studying the structure and function of this receptor and for investigating potential therapeutic applications. However, further research is needed to fully understand the mechanism of action of 1-phenyl-4-(4-propoxybenzoyl)piperazine and to identify potential side effects and toxicity.
特性
IUPAC Name |
(4-phenylpiperazin-1-yl)-(4-propoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-16-24-19-10-8-17(9-11-19)20(23)22-14-12-21(13-15-22)18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCDOANJHBEUKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B4719292.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4719297.png)

![4-[(4-benzyl-1-piperazinyl)carbonyl]-6-chloro-2-(3-pyridinyl)quinoline](/img/structure/B4719313.png)
![N-(2,3-dimethylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4719320.png)
![2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4719323.png)
![2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4719327.png)
![N-(2-furylmethyl)-1-methyl-4-({[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}amino)-1H-pyrazole-5-carboxamide](/img/structure/B4719334.png)
![5-bromo-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-2-thiophenesulfonamide](/img/structure/B4719337.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4719345.png)
![N-(2-methoxy-5-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4719350.png)
![N-(3,4-difluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4719359.png)

![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4719369.png)